molecular formula C17H14N2O5 B14776504 Thalidomide-propargyl-C1-OH

Thalidomide-propargyl-C1-OH

Cat. No.: B14776504
M. Wt: 326.30 g/mol
InChI Key: RCURVMCDRZLWPP-UHFFFAOYSA-N
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Description

Thalidomide-propargyl-C1-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. This compound is particularly notable for its role in the development of proteolysis-targeting chimeras (PROTACs), which are used to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide-propargyl-C1-OH typically involves the functionalization of thalidomide with a propargyl group. This is achieved through a series of chemical reactions, including nucleophilic substitution and click chemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-propargyl-C1-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Thalidomide-propargyl-C1-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thalidomide-propargyl-C1-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This process is crucial for the compound’s role in PROTACs, which are designed to target and degrade specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thalidomide-propargyl-C1-OH include:

Uniqueness

This compound is unique due to its propargyl functional group, which allows for click chemistry applications and the synthesis of PROTACs. This functionalization enhances its utility in targeted protein degradation, making it a valuable tool in chemical biology and drug discovery .

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybut-1-ynyl)isoindole-1,3-dione

InChI

InChI=1S/C17H14N2O5/c20-9-2-1-4-10-5-3-6-11-14(10)17(24)19(16(11)23)12-7-8-13(21)18-15(12)22/h3,5-6,12,20H,2,7-9H2,(H,18,21,22)

InChI Key

RCURVMCDRZLWPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCO

Origin of Product

United States

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